"N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine" synthesis and characterization
"N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine (PEITC-NAC)
Introduction
N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine (PEITC-NAC) is the N-acetylcysteine (NAC) conjugate of phenethyl isothiocyanate (PEITC).[1] PEITC is a naturally occurring isothiocyanate found in cruciferous vegetables, such as watercress, and is known for its potential anti-cancer properties.[2] In the body, PEITC can be conjugated with glutathione (GSH) and subsequently metabolized through the mercapturic acid pathway to form PEITC-NAC, which is then excreted in the urine.[3][4] This conjugate is not merely a metabolic byproduct; studies have shown that PEITC-NAC itself possesses biological activity, including the ability to induce apoptosis in cancer cells.[5][6] Therefore, the availability of pure, well-characterized PEITC-NAC is crucial for research into its pharmacological effects and for use as an analytical standard in metabolic studies.[3]
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of PEITC-NAC, designed for researchers, scientists, and professionals in drug development.
Chemical Synthesis of PEITC-NAC
The synthesis of PEITC-NAC is achieved through the direct reaction of phenethyl isothiocyanate (PEITC) with N-acetylcysteine (NAC). This reaction is a nucleophilic addition of the thiol group of NAC to the electrophilic carbon of the isothiocyanate group of PEITC.
Reaction Mechanism
The lone pair of electrons on the sulfur atom of the N-acetylcysteine thiol group attacks the electrophilic carbon of the isothiocyanate group in PEITC. This forms a dithiocarbamate linkage between the two molecules, resulting in the formation of N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine.
Experimental Protocol
A detailed, step-by-step methodology for the synthesis of PEITC-NAC is provided below, based on established literature procedures.[3][4]
Materials and Reagents:
-
Phenethyl isothiocyanate (PEITC)
-
N-acetylcysteine (NAC)
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH), 1 M aqueous solution
-
n-Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve N-acetylcysteine (1.2 equivalents) in methanol.
-
To the stirring solution, add phenethyl isothiocyanate (1 equivalent).
-
Allow the reaction mixture to stir at room temperature. The formation of a heterogeneous solution may be observed.
-
After the initial stirring period, heat the reaction mixture to 50°C for 2 hours to ensure the reaction goes to completion.[3]
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a 1 M aqueous solution of sodium hydroxide.
-
Wash the aqueous solution once with n-hexane in a separatory funnel to remove any unreacted PEITC.
-
The aqueous layer containing the PEITC-NAC conjugate can then be further purified or used for characterization.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of PEITC-NAC.
Purification of PEITC-NAC
While the described work-up procedure removes the primary organic starting material, further purification may be necessary to achieve high purity PEITC-NAC suitable for analytical standard use or biological assays. High-performance liquid chromatography (HPLC) is a common method for both the purification and analysis of PEITC-NAC.[7][8]
Preparative HPLC Protocol
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase and Gradient:
-
A typical mobile phase consists of a gradient of acetonitrile and water, often with a small amount of an acid like formic acid to improve peak shape.[8] The exact gradient will depend on the specific column and system used and should be optimized accordingly.
Procedure:
-
Dissolve the crude PEITC-NAC from the synthesis in a suitable solvent, such as the initial mobile phase composition.
-
Inject the sample onto the preparative HPLC column.
-
Collect fractions corresponding to the PEITC-NAC peak as determined by the UV detector.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified PEITC-NAC.
Characterization of PEITC-NAC
Once synthesized and purified, the identity and purity of PEITC-NAC must be confirmed through various analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming the successful conjugation of PEITC and NAC.
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for both qualitative and quantitative analysis of PEITC-NAC.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of the molecule. Both ¹H NMR and ¹³C NMR are used to confirm the structure of PEITC-NAC.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC with a UV detector is used to assess the purity of the synthesized PEITC-NAC.[8][10] A single, sharp peak at the expected retention time indicates a high-purity compound. The method can also be used for quantification by creating a calibration curve with a known standard.[3]
Characterization Workflow Diagram
Sources
- 1. N-Acetyl-S-(N′-phenethylthiocarbamoyl)-L-cysteine - LKT Labs [lktlabs.com]
- 2. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally Derived Phenethyl Isothiocyanate Modulates Induction of Oxidative Stress via Its N-Acetylated Cysteine Conjugated form in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. N-acetylcysteine conjugate of phenethyl isothiocyanate enhances apoptosis in growth-stimulated human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A cautionary note on using N-acetylcysteine as an antagonist to assess isothiocyanate-induced ROS-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
